molecular formula C24H23F3N4O4S B2375679 7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-74-2

7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B2375679
CAS No.: 688054-74-2
M. Wt: 520.53
InChI Key: CJOZTYVXRAXVLC-UHFFFAOYSA-N
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Description

The molecule is a complex organic compound with multiple functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group, which can influence the molecule’s reactivity and interactions with biological targets .


Molecular Structure Analysis

The molecule’s structure includes a quinazolinone moiety, a piperazine ring, and a trifluoromethyl group. These groups could influence the molecule’s conformation, reactivity, and interactions with biological targets .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .

Scientific Research Applications

Quality Control in Pharmaceutical Research

A study by Danylchenko et al. (2018) focused on developing quality control methods for compounds similar to the queried chemical, specifically as antimalarial agents. They emphasized the importance of various quality control indicators like solubility, identification using spectroscopy, and assay by potentiometric titration.

Antimicrobial Applications

Compounds structurally related to the queried chemical have been explored for their antimicrobial properties. For instance, Patel et al. (2012) synthesized derivatives exhibiting significant antimicrobial activity against various bacteria and fungi. Similarly, Pandey et al. (2009) investigated novel quinazolinones fused with heterocyclic systems for antibacterial and antifungal activities.

Antitumor and Antiviral Properties

A body of research has been dedicated to exploring the antitumor and antiviral properties of quinazoline derivatives. El-Sherbeny et al. (2003) synthesized a series of quinazoline derivatives and tested them for antitumor and antiviral activities, finding broad-spectrum antitumor activity in some compounds.

Potential as Cardiotonic Agents

Compounds with structural similarities to the queried chemical have been evaluated for cardiotonic activity. Nomoto et al. (1991) synthesized derivatives and tested them in anesthetized dogs, identifying certain amino derivatives with potent inotropic activity.

Applications in Synthesis of Anti-Hypertensive Drugs

In pharmaceutical synthesis, such compounds have been used as intermediates in creating anti-hypertensive drugs. Ramesh et al. (2006) described an improved process for preparing an important intermediate in the production of the anti-hypertensive agent Doxazosin.

Insecticidal Efficacy

The insecticidal properties of quinazolinone derivatives have also been investigated. El-Shahawi et al. (2016) synthesized a novel series of these derivatives, assessing their efficacy as insecticides.

Mechanism of Action

The mechanism of action would depend on the intended biological target of the molecule. Piperazine rings are often found in drugs that target G protein-coupled receptors, and the trifluoromethyl group can enhance binding affinity .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve exploring its potential uses in pharmaceuticals or other applications .

Properties

CAS No.

688054-74-2

Molecular Formula

C24H23F3N4O4S

Molecular Weight

520.53

IUPAC Name

7-[4-oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C24H23F3N4O4S/c25-24(26,27)15-3-1-4-16(11-15)29-7-9-30(10-8-29)21(32)5-2-6-31-22(33)17-12-19-20(35-14-34-19)13-18(17)28-23(31)36/h1,3-4,11-13H,2,5-10,14H2,(H,28,36)

InChI Key

CJOZTYVXRAXVLC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

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